1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one
Description
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one (CAS RN: 730992-37-7) is a substituted acetophenone derivative featuring a methoxy group at the para position, a pyrimidin-2-ylsulfanylmethyl group at the meta position, and an acetyl moiety on the aromatic ring (Figure 1). It is commercially available (AldrichCPR) and has been referenced in synthetic chemistry workflows for pharmaceutical intermediates .
Properties
IUPAC Name |
1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)11-4-5-13(18-2)12(8-11)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJJQLCNLWTGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one (CAS No. 733044-95-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 274.34 g/mol. Its structure features a methoxy group and a pyrimidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing pyrimidine and thiazole moieties exhibit promising anticancer properties. For instance, research has shown that the presence of a methoxy group on the phenyl ring enhances cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The compound demonstrated an IC50 value of approximately 40 µM against MCF-7 cells, indicating moderate cytotoxicity. The structural analysis suggested that the methoxy substituent plays a crucial role in enhancing the compound's activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 40 |
| MDA-MB-231 | 33 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. A related study highlighted that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines in vitro.
The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced production of inflammatory mediators such as prostaglandins .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, showing effectiveness against both gram-positive and gram-negative bacteria.
Research Findings
In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrimidine and phenyl rings significantly influence biological activity. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of the compound, leading to improved biological efficacy .
Scientific Research Applications
Preliminary studies indicate that 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one exhibits significant anticancer properties . Research has shown promising cytotoxic effects against various cancer cell lines, suggesting that the presence of the pyrimidinylsulfanyl group may enhance its interaction with biological targets, leading to increased efficacy in inhibiting tumor growth.
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of cancer cells. For instance, one study reported a derivative exhibiting over 70% inhibition of cell growth in specific cancer lines.
-
Binding Affinity Studies :
- Interaction studies utilizing molecular docking techniques have highlighted the compound's binding affinity to various target proteins associated with cancer progression. These studies are crucial for understanding the compound's therapeutic potential and optimizing its design for better efficacy.
Potential Applications
The applications of this compound extend beyond anticancer activity:
- Medicinal Chemistry : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases.
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, suggesting that this compound may also exhibit such properties.
Comparison with Similar Compounds
Key Structural Features :
- Methoxy group : Enhances solubility and electronic effects.
- Pyrimidin-2-ylsulfanylmethyl group : Contributes to heterocyclic diversity and bioactivity.
- Acetyl group : Stabilizes the aromatic system and enables further functionalization.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of substituted acetophenones with variations in the aromatic substituents. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Hydrogen Bonding : Morpholine and pyrrolidine derivatives exhibit intramolecular hydrogen bonding (e.g., O···H in morpholine), whereas the pyrimidine group may participate in π-π interactions or sulfur-based hydrogen bonds .
Physicochemical Properties
Notes:
- The hydroxy group in 2a and 3a increases polarity and melting points compared to the methoxy-substituted target compound.
- Crystallographic data for the target compound is unavailable but may resemble orthorhombic/monoclinic systems seen in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
